molecular formula C11H21N3O4S B2597539 1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide CAS No. 1428374-64-4

1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide

Cat. No. B2597539
CAS RN: 1428374-64-4
M. Wt: 291.37
InChI Key: CXRZQFLXSKFPIP-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-morpholinoethyl)azetidine-3-carboxamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. MS-275 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Distribution of Methyl Sulfone Metabolites in Human Tissues

A study by Chu et al. (2003) explored the distribution of methylsulfonyl metabolites of chlorinated biphenyls and DDE in human tissues, suggesting a differential pattern of these metabolites in liver compared to other tissues. This research underscores the bioaccumulation and persistence of such compounds in the human body, highlighting their potential for environmental and health impact studies (Chu et al., 2003).

Eczematous Drug Eruption by Methylsulfonylmethane

Kim et al. (2016) reported on an eczematous drug eruption caused by methylsulfonylmethane (MSM), a dietary supplement. While this paper primarily discusses an adverse reaction, it also acknowledges MSM's widespread use and its benefits, which may be of interest for nutritional and pharmacological research (Kim et al., 2016).

Metabolism of SB-649868 in Humans

Renzulli et al. (2011) detailed the metabolism of SB-649868, an orexin receptor antagonist, in humans. This study provides insights into the metabolic pathways of novel therapeutic agents, including the role of methylsulfonyl and related groups in drug metabolism and pharmacokinetics (Renzulli et al., 2011).

Effects of Diaphenylsulfone Against Malaria

Research by DeGowin et al. (1966) on the effectiveness of diaphenylsulfone (DDS) against chloroquine-resistant Plasmodium falciparum introduces a potential avenue for the use of sulfone-related compounds in antimalarial strategies (DeGowin et al., 1966).

properties

IUPAC Name

1-methylsulfonyl-N-(2-morpholin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4S/c1-19(16,17)14-8-10(9-14)11(15)12-2-3-13-4-6-18-7-5-13/h10H,2-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRZQFLXSKFPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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